molecular formula C11H14ClN3 B12226702 N-benzyl-1-methylpyrazol-4-amine;hydrochloride

N-benzyl-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226702
M. Wt: 223.70 g/mol
InChI Key: WGZZROKKMSESIG-UHFFFAOYSA-N
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Description

N-benzyl-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C10H14N3Cl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of 1-methylpyrazol-4-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of N-benzyl-1-methylpyrazol-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-benzyl-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A closely related compound with similar chemical properties but lacking the benzyl group.

    4-Amino-1-methylpyrazole:

Uniqueness

N-benzyl-1-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the benzyl group, which can enhance its biological activity and alter its chemical reactivity. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

N-benzyl-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-14-9-11(8-13-14)12-7-10-5-3-2-4-6-10;/h2-6,8-9,12H,7H2,1H3;1H

InChI Key

WGZZROKKMSESIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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